molecular formula C11H13NO3 B14496671 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid CAS No. 63399-98-4

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid

Cat. No.: B14496671
CAS No.: 63399-98-4
M. Wt: 207.23 g/mol
InChI Key: ZNJRNOWSYOVYEB-UHFFFAOYSA-N
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Description

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone ring and an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid typically involves the reaction of a cyclohexadienone derivative with an amino acid. One common method involves the use of 4-aminobenzoic acid and a cyclohexadienone derivative under acidic conditions . The reaction is usually carried out in a three-necked flask with controlled temperature and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is unique due to its combination of a cyclohexadienone ring with an amino butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63399-98-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]butanoic acid

InChI

InChI=1S/C11H13NO3/c13-10-5-2-1-4-9(10)8-12-7-3-6-11(14)15/h1-2,4-5,8,13H,3,6-7H2,(H,14,15)

InChI Key

ZNJRNOWSYOVYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCCC(=O)O)O

Origin of Product

United States

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